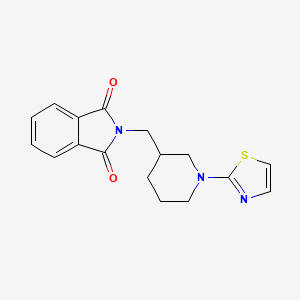
2-((1-(Thiazol-2-yl)piperidin-3-yl)methyl)isoindoline-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((1-(Thiazol-2-yl)piperidin-3-yl)methyl)isoindoline-1,3-dione is a complex organic compound that features a unique combination of thiazole, piperidine, and isoindoline-1,3-dione moieties
作用机制
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . This suggests that 2-((1-(Thiazol-2-yl)piperidin-3-yl)methyl)isoindoline-1,3-dione may also interact with various biological targets.
Mode of Action
Similar compounds, such as indole derivatives, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with similar compounds, it is likely that this compound may influence multiple biochemical pathways .
Result of Action
Compounds with similar structures have been associated with a range of biological activities, suggesting that this compound may have diverse molecular and cellular effects .
生化分析
Biochemical Properties
It is known that isoindoline-1,3-dione derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . This suggests that 2-((1-(Thiazol-2-yl)piperidin-3-yl)methyl)isoindoline-1,3-dione may interact with a variety of enzymes, proteins, and other biomolecules, potentially influencing biochemical reactions.
Cellular Effects
It has been suggested that isoindoline-1,3-dione derivatives may have anti-inflammatory and analgesic effects . Additionally, certain isoindoline-1,3-dione derivatives have been found to have antiproliferative activities against different human cancer cell lines .
Molecular Mechanism
It is known that isoindoline-1,3-dione derivatives can modulate the dopamine receptor D3, suggesting a potential application as antipsychotic agents . Furthermore, the inhibition of β-amyloid protein aggregation indicates a potential capacity in the treatment of Alzheimer’s disease .
Temporal Effects in Laboratory Settings
It is known that isoindoline-1,3-dione derivatives can be synthesized through various methods, each offering unique advantages and challenges .
Dosage Effects in Animal Models
It has been suggested that new compounds that incorporate amino-acetylenic and isoindoline-1,3-dione moieties in their structure produce anti-inflammatory and analgesic effects without inducing gastric lesions in the stomach of experimental animals .
Metabolic Pathways
It is known that thiazole, a component of this compound, is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .
Transport and Distribution
It is known that isoindoline-1,3-dione derivatives are neutral and hydrophobic, so they can pass through the living membrane in vivo .
Subcellular Localization
It is known that isoindoline-1,3-dione derivatives can bind with high affinity to multiple receptors , suggesting that they may be localized to specific compartments or organelles within the cell.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(Thiazol-2-yl)piperidin-3-yl)methyl)isoindoline-1,3-dione typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the formation of the piperidine ring. These intermediates are then coupled with isoindoline-1,3-dione under specific reaction conditions, such as the use of catalysts and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency .
化学反应分析
Types of Reactions
2-((1-(Thiazol-2-yl)piperidin-3-yl)methyl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
科学研究应用
2-((1-(Thiazol-2-yl)piperidin-3-yl)methyl)isoindoline-1,3-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes .
相似化合物的比较
Similar Compounds
Thiazole derivatives: Known for their antimicrobial and anticancer properties.
Piperidine derivatives: Widely used in pharmaceuticals for their diverse biological activities.
Isoindoline-1,3-dione derivatives: Utilized in the synthesis of various bioactive compounds and materials .
Uniqueness
2-((1-(Thiazol-2-yl)piperidin-3-yl)methyl)isoindoline-1,3-dione stands out due to its unique combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and development in multiple fields .
属性
IUPAC Name |
2-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c21-15-13-5-1-2-6-14(13)16(22)20(15)11-12-4-3-8-19(10-12)17-18-7-9-23-17/h1-2,5-7,9,12H,3-4,8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYYGPQPBFHDSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CS2)CN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(3,5-dimethylisoxazol-4-yl)ethyl]-N,6-dimethyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2637379.png)
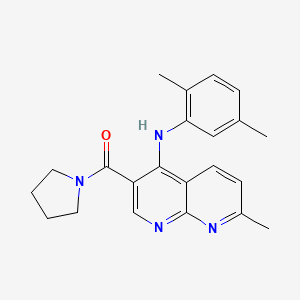
![4-{[1-(5-Methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}-6-phenylpyrimidine](/img/structure/B2637381.png)
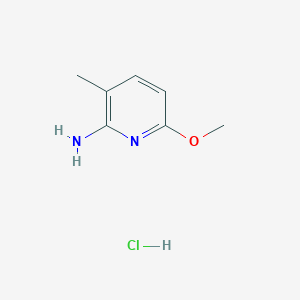

![2-{[3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B2637384.png)
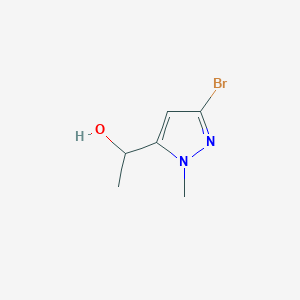
![2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2637387.png)
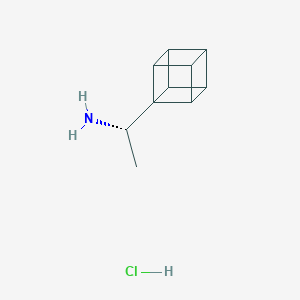
![3-(4-Methylphenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2637392.png)
![(Z)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide](/img/structure/B2637393.png)
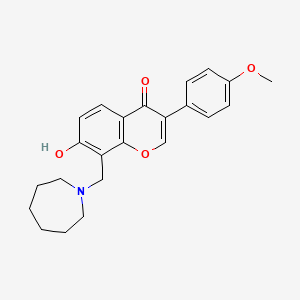
![N-[2-(2,5-dimethoxyphenyl)ethyl]-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2637399.png)
